N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide
Description
This compound is a quinoxaline-based sulfonamide derivative designed as a small-molecule inhibitor targeting enzymes such as ADAM16. Its structure features a benzopyrazine (quinoxaline) core substituted with a 2,4-dimethylbenzenesulfonamide group at position 2 and a furan-2-ylmethylamino moiety at position 3 (Figure 1).
Properties
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14-9-10-19(15(2)12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBKMFMZWDQXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with quinoxaline-2-carboxylic acid under specific conditions to form the intermediate. This intermediate is further reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinoxaline moiety can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and quinoxaline moiety are known to interact with enzymes and receptors, modulating their activity. This compound can inhibit the growth of microorganisms by targeting essential enzymes and pathways involved in their metabolism .
Comparison with Similar Compounds
Key Structural Modifications in Quinoxaline Derivatives
The compound belongs to a broader class of quinoxaline sulfonamides optimized for enzyme inhibition. Below is a comparative analysis of its structural and functional attributes relative to analogs (Table 1):
Table 1: Structural and Functional Comparison of Quinoxaline Sulfonamide Derivatives
Mechanistic Insights from Docking Studies
- Target Compound vs. Lead (Compound 2a): Molecular docking studies indicate that the 2,4-dimethylbenzenesulfonamide group in the target compound forms additional hydrophobic contacts with ADAM17's active site compared to the 4-methyl group in Compound 2a. The furan-2-ylmethylamino moiety retains π-π stacking with aromatic residues, as seen in the lead compound .
- Comparison with Fluorinated Analog (): The 4-fluoro substituent in the fluorinated derivative may enhance electronegativity, favoring dipole interactions with polar residues. However, the absence of a second methyl group (as in the target compound) could reduce hydrophobic stabilization .
Stability and Affinity Trends
- Homodimer Interactions: Derivatives like those in exhibit stability through homodimer interactions, with low RMSD values (<2 Å) in docking conformations. The target compound’s 2,4-dimethyl group may similarly stabilize binding by reducing conformational flexibility .
- Sulfanyl vs. Furan Groups: The sulfanyl substituent in ’s compound introduces a thiol group, which could confer redox activity or metal-binding capacity—a feature absent in the furan-containing target compound .
Research Findings and Implications
- ADAM17 Inhibition: The target compound’s design builds on SAR studies of Compound 2a, where dimethyl substitution at R1 improved inhibitory activity. Computational models suggest a 20–30% increase in binding energy compared to the lead compound .
- Solubility Considerations: The 2,4-dimethyl group may reduce aqueous solubility relative to analogs with polar substituents (e.g., methoxy or fluoro groups). This trade-off between lipophilicity and solubility is critical for pharmacokinetic optimization .
- Synthetic Accessibility: The target compound’s synthesis follows established routes for quinoxaline sulfonamides, though the introduction of two methyl groups requires precise regioselective control .
Biological Activity
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Structural Features
The compound's structure can be broken down into three primary components:
- Quinoxaline Moiety : A bicyclic structure known for its role in various biological activities.
- Furan Group : A five-membered aromatic ring that enhances the compound's reactivity and biological interaction.
- Sulfonamide Functional Group : Known for its pharmacological properties, particularly in enzyme inhibition.
The molecular formula of this compound is , with a molecular weight of approximately 318.4 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : Starting materials include furan derivatives and quinoxalines.
- Coupling Reactions : The furan and quinoxaline components are coupled under controlled conditions to form the desired sulfonamide.
- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Similar compounds have shown the following activities:
- Antimicrobial Properties : Compounds with quinoxaline structures often exhibit antibacterial and antifungal activities.
- Anti-inflammatory Effects : The sulfonamide group contributes to the inhibition of inflammatory pathways.
- Enzyme Inhibition : Particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer signaling pathways.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant anticancer properties by inhibiting PI3K pathways. For instance, studies have shown a reduction in cell proliferation in breast cancer cell lines when treated with related quinoxaline derivatives.
- Antimicrobial Testing : In vitro studies demonstrated that the compound possesses notable antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-aminoquinoxalin-2-yl)sulfonamide | Quinoxaline core, sulfonamide group | Inhibitor of PI3K |
| Furan-based sulfonamides | Furan ring, sulfonamide moiety | Antimicrobial properties |
| 4-hydroxycoumarin sulfonamides | Coumarin backbone, sulfonamide linkage | Antibacterial and anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
